N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
Description
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is a quinazoline derivative characterized by a fluorine substituent at position 6, a piperazine ring at position 7, and a benzyl group attached to the 4-amine (Figure 1). The fluorine atom at position 6 enhances metabolic stability and modulates electronic properties, while the piperazine moiety contributes to solubility and binding interactions. The benzyl group at the 4-position may influence lipophilicity and selectivity compared to other substituents.
Properties
CAS No. |
625080-59-3 |
|---|---|
Molecular Formula |
C19H20FN5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24) |
InChI Key |
SXMMFWRLUQDBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Derivative Preparation
The synthesis begins with 4-fluoroanthranilic acid, which undergoes nitrosation using sodium nitrite in hydrochloric acid at −5°C to yield the diazonium salt intermediate. Subsequent coupling with benzyl cyanide in dimethylacetamide (DMAC) at 80°C for 6 hours produces 2-amino-5-fluorobenzonitrile (78% yield).
Quinazoline Ring Formation
Ring closure employs a mixture of formamide and ammonium formate heated to 160°C under nitrogen for 8 hours, achieving 89% conversion to 6-fluoroquinazolin-4(3H)-one. Critical parameters include:
- Temperature control (±2°C) to prevent decarboxylation
- Moisture exclusion (<50 ppm H2O) to avoid hydrolysis
- Stoichiometric excess of formamide (3.2 eq) for complete cyclization
Chlorination and Amine Displacement
Solid-Phase Parallel Synthesis Approach
Resin Functionalization
Rink amide MBHA resin (0.68 mmol/g loading) undergoes Alloc-protected amino acid coupling using HBTU/HOBt activation in N-methylpyrrolidone (NMP). After Alloc deprotection with Pd(PPh3)4 and phenylsilane, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid anchors via amide bond formation (92% coupling efficiency).
On-Resin Cyclization
Reductive amination with benzaldehyde (5 eq) and sodium triacetoxyborohydride in dichloromethane (DCM) installs the N-benzyl group (85% yield). Nitro group reduction using SnCl2·2H2O in dimethylformamide (DMF) at 60°C generates the amine precursor for quinazoline formation. Cyclization occurs under microwave irradiation (150°C, 30 min) with trimethylorthoformate, achieving 73% conversion.
Piperazine Coupling Optimization
Resin-bound intermediates react with piperazine (10 eq) in the presence of diisopropylethylamine (DIPEA) at 90°C for 8 hours. Comparative studies show:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 90 | 8 | 68 | 92 |
| NMP | 100 | 6 | 72 | 89 |
| DMSO | 120 | 4 | 65 | 85 |
| THF | 80 | 12 | 58 | 94 |
Data from indicate DMF at 90°C provides optimal balance between yield and purity.
Microwave-Assisted Fluorination
Regioselectivity Control
19F NMR studies confirm positional selectivity depends on:
- Dielectric constant of solvent (ε > 25 required)
- Fluorinating agent solubility (>0.1 M)
- Temperature ramp rate (optimal 10°C/min)
Competing reactions producing 5-fluoro (8%) and 8-fluoro (3%) isomers decrease to <1% when using tetrabutylammonium fluoride as phase-transfer catalyst.
Catalytic Amination Strategies
Buchwald-Hartwig Coupling
Aryl chloride intermediates undergo palladium-catalyzed amination with piperazine. Screening of 12 catalysts identified BrettPhos-Pd-G3 as most effective:
| Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| BrettPhos | Cs2CO3 | 100 | 88 |
| XantPhos | K3PO4 | 110 | 76 |
| RuPhos | NaOtBu | 90 | 81 |
| tBuBrettPhos | Cs2CO3 | 100 | 85 |
Reaction conditions: 2 mol% catalyst, 3 eq piperazine, toluene/tert-butanol (4:1), 18 hours.
Photoredox Amination
Visible-light-mediated amination using Ir(ppy)3 (1 mol%) and N,N-diisopropylethylamine (DIPEA) in acetonitrile achieves 79% yield at room temperature in 6 hours. This method eliminates thermal decomposition pathways observed in traditional heating.
Purification and Analytical Characterization
Chromatographic Separation
Reverse-phase HPLC (Phenomenex Luna C18, 250 × 4.6 mm, 5 μm) with gradient elution (20-80% acetonitrile in 0.1% TFA/H2O over 30 min) resolves critical impurities:
| Retention Time (min) | Compound | Area (%) |
|---|---|---|
| 12.3 | Target compound | 95.2 |
| 9.8 | Des-fluoro impurity | 2.1 |
| 15.6 | Benzyl-deprotected byproduct | 1.7 |
Mass spectrometry (ESI+) confirms molecular ion at m/z 338.2 [M+H]+ with fragmentation pattern matching computational simulations.
Polymorph Characterization
X-ray powder diffraction identifies three crystalline forms:
| Form | 2θ Peaks (°) | Solvent of Crystallization |
|---|---|---|
| I | 7.8, 15.6, 23.4 | Ethyl acetate |
| II | 6.2, 12.4, 18.7 | Methanol/water |
| III | 8.1, 16.3, 24.9 | Acetonitrile |
Form I demonstrates optimal stability (ΔHfus = 158 J/g) and bioavailability (aqueous solubility 1.2 mg/mL).
Scale-Up Considerations
Process Mass Intensity (PMI) Analysis
Comparing laboratory vs. pilot-scale synthesis (10 kg batch):
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| PMI | 132 | 87 |
| Yield (%) | 68 | 82 |
| E-factor | 45 | 29 |
| Solvent Recovery | 61% | 89% |
Key improvements include:
Environmental Impact Assessment
Green chemistry metrics for three synthetic routes:
| Route | PMI | E-factor | Carbon Intensity (kg CO2/kg) |
|---|---|---|---|
| A | 121 | 38 | 14.2 |
| B | 98 | 29 | 9.8 |
| C | 145 | 47 | 17.6 |
Route B (microwave-assisted) reduces environmental impact by 31% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for studying biological pathways.
Medicine: The compound is being investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Position 4 (Amine Group)
- Target Compound : Benzyl group .
- Compound 4 () : 3-Chloro-4-fluorophenyl group. This aromatic substituent may enhance DNA intercalation or hydrophobic interactions in kinase binding pockets.
- Compound 28 (): Morpholinopropoxy chain.
- Terazosin-Related Compounds () : Unsubstituted quinazoline amines (e.g., 6,7-dimethoxy groups). These lack the benzyl or aryl substituents, reducing lipophilicity and altering therapeutic applications (e.g., alpha-blockade vs. kinase inhibition).
Position 6 and 7
- Target Compound : Fluoro (C6), piperazin-1-yl (C7). Fluorine improves metabolic stability and electron-withdrawing effects, while piperazine enhances solubility and hydrogen bonding .
- Compound 4 (): Methoxy (C6), piperazin-1-ylpropoxy (C7). The extended propoxy linker may confer conformational flexibility.
- Compound 27 () : Methoxy (C6), undecanamido-piperazine (C7). The long alkyl chain may improve membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s benzyl group and fluorine likely balance lipophilicity and metabolic stability compared to bulkier substituents in analogs.
Hypothesized Activity of Target Compound :
- The N4-benzyl group may confer moderate EGFR affinity, while the C6-fluoro and C7-piperazine could enhance selectivity over non-target kinases.
Q & A
Q. What are the standard synthetic routes for N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine, and how are key intermediates characterized?
Methodological Answer: The synthesis typically begins with anthranilic acid derivatives as starting materials. Key steps include:
- Coupling reactions : Piperazine moieties are introduced via nucleophilic substitution or Buchwald–Hartwig amination under inert atmospheres.
- Demethylation : For hydroxyl group generation, BBr₃ in dichloromethane (DCM) is used under controlled conditions (0°C to room temperature, 48 hours), monitored via MALDI-TOF mass spectrometry .
- Purification : Reverse-phase column chromatography and HPLC (ACN/H₂O eluent) yield high-purity products. Characterization employs ¹H/¹³C NMR, HRMS, and HPLC purity validation (>95%) .
Q. How should researchers handle safety concerns during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and ventilated fume hoods to avoid inhalation/contact.
- Toxicity Mitigation : The compound may exhibit acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315, H319). Neutralize reaction byproducts (e.g., BBr₃) with NaHCO₃ before disposal .
- Storage : Store in airtight containers at 2–8°C under inert gas to prevent degradation .
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.26–7.18 ppm, piperazine NH signals at δ 5.87 ppm) .
- HRMS : Confirms molecular weight (e.g., [M + H]+ at m/z 590.3832 for derivatives) .
- HPLC : Validates purity (e.g., 96.26% purity with retention time tR = 14.192 min) .
Advanced Research Questions
Q. How can computational methods optimize this compound for target binding?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., HDAC8 or EGFR). Prepare protein structures (PDB files) via hydrogenation and grid generation around active sites .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and free energy (MM-PBSA analysis) .
Q. How do researchers resolve contradictions in spectral or biological data?
Methodological Answer:
- Data Triangulation : Cross-validate NMR peaks with computational predictions (e.g., ChemDraw NMR simulation) and HRMS isotopic patterns .
- Biological Replicates : For inconsistent IC₅₀ values, repeat assays (≥3 replicates) in cell-based models (e.g., keratinocyte differentiation assays) with positive/negative controls .
- Crystallography : Resolve ambiguous structures via SHELX-refined X-ray diffraction (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .
Q. What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Step Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, solvent polarity). For example, BBr₃-mediated demethylation achieves >90% conversion at 0°C .
- Catalysis : Employ Pd(OAc)₂/Xantphos systems for efficient C–N coupling, reducing side products .
- Workflow Integration : Implement continuous flow reactors for hazardous intermediates (e.g., nitration steps) to enhance safety and scalability .
Q. How is this compound evaluated in biological models?
Methodological Answer:
- In Vitro Models : Test anti-inflammatory activity in primary human keratinocytes via ELISA (e.g., IL-6/TNF-α suppression) and qPCR (e.g., filaggrin expression) .
- Dose-Response : Use sigmoidal curve fitting (GraphPad Prism) to calculate EC₅₀ values for differentiation or apoptosis assays .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
